3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-

Catalog No.
S12796378
CAS No.
M.F
C20H21NO3S
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4...

Product Name

3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C20H21NO3S/c1-16-7-9-18(10-8-16)25(23,24)21-12-11-20(13-19(20,14-21)15-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

YFMLESSTTJSOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C=O)C4=CC=CC=C4

3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- is a bicyclic compound characterized by its unique structure, which includes a seven-membered ring containing nitrogen and various functional groups. The molecular formula of this compound is C20H21NO3S, and it has a molecular weight of 355.5 g/mol. The compound features an aldehyde functional group, a sulfonyl group, and a phenyl group, contributing to its chemical reactivity and potential biological activity .

Typical for aldehydes and sulfonamides:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Substitution Reactions: The sulfonyl group may be replaced with other functional groups through nucleophilic substitution reactions .

These reactions are influenced by the choice of reagents, solvents, and reaction conditions.

The synthesis of 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl- typically involves multiple synthetic steps:

  • Formation of Bicyclic Core: Starting from readily available precursors, the bicyclic structure is formed through cyclization reactions.
  • Introduction of Functional Groups: The sulfonyl and aldehyde groups are introduced via electrophilic substitution reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .

Industrial Production Methods

For large-scale production, optimization of the synthetic route is crucial. This may involve continuous flow reactors and advanced purification techniques to enhance yield and reduce costs .

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could serve as a scaffold for the development of new pharmaceuticals aimed at treating neurological disorders or as a building block in organic synthesis for more complex molecules .

Interaction studies involving 3-Azabicyclo[4.1.0]heptane derivatives often focus on their ability to modulate neurotransmitter systems or their binding affinity to specific receptors in the brain. These studies are essential for understanding the pharmacological potential of this compound and guiding further research into its therapeutic applications .

Several compounds share structural similarities with 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateC8H12O3Contains an oxygen atom in the bicyclic structure
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateC13H15NO3Features an ester functional group
7-Oxabicyclo[4.1.0]heptan-2-oneC8H11NOContains a ketone functional group

Uniqueness

The uniqueness of 3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde lies in its specific combination of functional groups (aldehyde and sulfonyl) along with its bicyclic structure, which may confer distinct biological activities compared to similar compounds . This structural diversity can lead to varied reactivity patterns and biological interactions, making it a subject of interest in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

355.12421471 g/mol

Monoisotopic Mass

355.12421471 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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